

# An In-depth Technical Guide to the Pharmacological Profile of MDL 72422

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Compound of Interest		
Compound Name:	Tropanserin	
Cat. No.:	B1681593	Get Quote

Notice to the Reader: Extensive searches of scientific literature and chemical databases have yielded no specific information for a compound designated as "MDL 72422." This identifier does not appear in publicly available records, including pharmacological studies, chemical structure repositories, or lists of compounds developed by Marion Merrell Dow (the originator of the "MDL" designation).

It is highly probable that "MDL 72422" is a typographical error or an internal designation for a compound that was not publicly disclosed or pursued in further development.

However, our research consistently retrieved information related to a class of compounds known as S-adenosylmethionine decarboxylase (AdoMetDC) inhibitors, which were a focus of research at Marion Merrell Dow. A prominent and well-documented example from this class is MDL 73811.

Given the thematic consistency of the search results, this guide will proceed by presenting the pharmacological profile of MDL 73811 as a representative and relevant alternative. We believe this information will be of significant interest to researchers, scientists, and drug development professionals exploring AdoMetDC inhibitors.

# Pharmacological Profile of MDL 73811: A Potent Irreversible Inhibitor of S-adenosylmethionine Decarboxylase



### Introduction

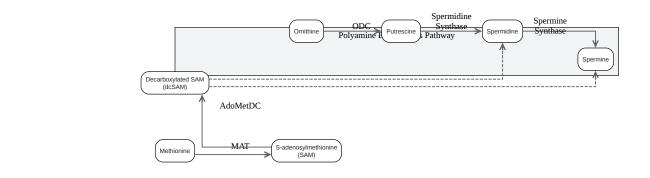
MDL 73811, also known as 5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine, is a potent, irreversible inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). AdoMetDC is a critical enzyme in the biosynthesis of polyamines, such as spermidine and spermine. These polyamines are essential for cell growth, differentiation, and proliferation. By inhibiting AdoMetDC, MDL 73811 disrupts polyamine synthesis, leading to cytostatic or cytotoxic effects, particularly in rapidly proliferating cells like cancer cells and certain parasites. This profile makes AdoMetDC an attractive target for therapeutic intervention in oncology and infectious diseases.

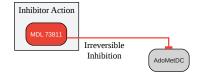
#### **Mechanism of Action**

MDL 73811 acts as an enzyme-activated irreversible inhibitor of AdoMetDC. The proposed mechanism involves the formation of a covalent bond with a key residue in the active site of the enzyme. Specifically, it is believed to form a Schiff base with the pyruvoyl group that serves as a prosthetic group in the AdoMetDC active site. This covalent modification permanently inactivates the enzyme, leading to a depletion of intracellular polyamine pools.

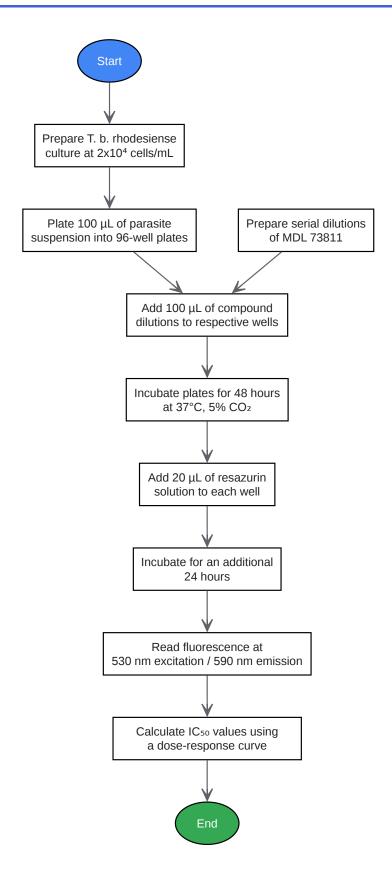
Signaling Pathway of Polyamine Biosynthesis and Inhibition by MDL 73811











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